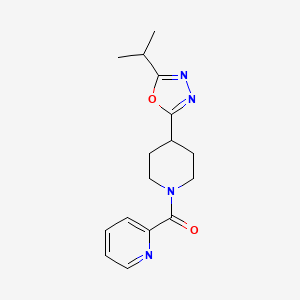

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone

説明

特性

IUPAC Name |

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-6-9-20(10-7-12)16(21)13-5-3-4-8-17-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTBDIFRKAQGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a synthetic derivative that integrates a piperidine ring with an oxadiazole moiety and a pyridine structure. This combination of functional groups has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 300.36 g/mol. The structural characteristics are critical for its biological interactions and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₂ |

| Molecular Weight | 300.36 g/mol |

| IUPAC Name | (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone |

| CAS Number | 1210657-42-3 |

Biological Activity Overview

Research indicates that compounds featuring oxadiazole and piperidine structures exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, suggesting that the presence of the oxadiazole ring enhances their activity against tumor cells .

- Neuropharmacological Effects : The piperidine component is known for its role in modulating neurotransmitter systems, which can lead to potential applications in treating neurological disorders. Preliminary studies have indicated that derivatives may exhibit activity against acetylcholinesterase (AChE), making them candidates for Alzheimer's disease treatment .

- Anti-inflammatory Properties : Some related compounds have demonstrated anti-inflammatory effects in animal models, indicating that this class of compounds could be beneficial in managing inflammatory diseases .

The mechanisms through which these compounds exert their biological effects are under investigation but may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as AChE and urease, which are crucial in various physiological and pathological processes .

- Targeting Cell Signaling Pathways : The interaction with specific receptors involved in cell proliferation and apoptosis is a likely pathway for the anticancer effects observed with oxadiazole derivatives.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxicity of several oxadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

- Neuroprotective Effects : In vitro studies using mouse splenocytes demonstrated that certain derivatives could enhance immune responses by blocking PD-1/PD-L1 interactions, indicating potential applications in immunotherapy .

科学的研究の応用

The compound exhibits a range of biological activities, primarily due to the integration of piperidine and oxadiazole moieties with a pyridine structure. These functional groups contribute to its potential applications in various therapeutic areas:

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

- The molecular docking studies indicate strong interactions between these compounds and microbial targets, suggesting that (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone may exhibit similar efficacy .

-

Cancer Research :

- The compound's structural features make it a candidate for cancer therapy research. Compounds with oxadiazole and piperidine rings have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Preliminary studies suggest that derivatives can affect cellular pathways related to cancer progression, although specific studies on this compound are still limited .

-

Neuropharmacology :

- The piperidine structure is often associated with neurological activity. Compounds incorporating this moiety are being studied for their potential effects on neurotransmitter systems, which could lead to developments in treatments for neurodegenerative diseases or psychiatric disorders .

Synthesis and Characterization

Recent studies have focused on the synthesis of various derivatives of oxadiazoles and their biological evaluations. For example:

- A study synthesized new 5-(pyridine-2-y)-1,3,4-oxadiazol derivatives and evaluated their antibacterial properties using disc diffusion methods . The results indicated promising antimicrobial activity that could be relevant for developing new therapeutic agents.

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding how (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone interacts with biological targets:

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares key parameters of the target compound with analogs from the evidence, focusing on molecular features, synthetic data, and analytical results:

Key Observations:

Structural Diversity: The target compound’s 5-isopropyl-oxadiazole group distinguishes it from analogs with trifluoromethylpyridine (e.g., ) or pyridopyrimidine systems (e.g., ). The isopropyl group may enhance lipophilicity compared to polar substituents like hydroxyphenyl.

Synthetic and Analytical Data :

- Analogs in were synthesized via nucleophilic substitution or Grignard reactions (e.g., fluorophenylmagnesium bromide in ). Similar methods may apply to the target compound.

- High purity (>95%) across analogs suggests robust synthetic protocols, though the target compound’s purity remains unverified.

Pharmacokinetic Implications: Trifluoromethyl and thioether groups in improve metabolic stability and membrane permeability compared to the target’s isopropyl-oxadiazole. The pyridin-2-yl methanone moiety, common to all compounds, likely contributes to π-π stacking interactions in target binding.

Research Findings and Limitations

- ADME Properties : Hydroxyphenyl and trifluoromethyl substitutions in correlate with improved solubility and half-life compared to alkyl-substituted oxadiazoles.

- Gaps in Data : The absence of experimental PK/PD data for the target compound limits definitive conclusions about its efficacy relative to analogs.

Q & A

Q. Critical Techniques :

- Retrosynthetic analysis to optimize step sequence .

- HPLC monitoring of intermediates (e.g., reports >95% purity via reverse-phase HPLC) .

Basic Question: How is structural characterization performed for this compound?

Answer:

Key analytical methods include:

- NMR Spectroscopy :

- ¹H NMR: Peaks at δ 8.5–8.7 ppm (pyridine protons), δ 3.5–4.2 ppm (piperidine CH₂), and δ 1.2–1.4 ppm (isopropyl CH₃) .

- ¹³C NMR: Carbonyl signals at ~170 ppm (oxadiazole C=O) and ~165 ppm (methanone C=O) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 357.15 for C₁₉H₂₂N₄O₂) .

- X-ray Crystallography : Resolves piperidine chair conformation and oxadiazole planarity (analogous to ) .

Advanced Question: How can synthetic routes be optimized to improve yield and purity?

Answer:

Methodological Approaches :

- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (e.g., reports 70–85% yields with aryl boronic acids) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for heterocycle formation .

- Purification : Gradient flash chromatography (hexane:EtOAc) or recrystallization (methanol/water) to isolate crystalline intermediates .

Q. Example Data :

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| Oxadiazole cyclization | 65 | 92 | POCl₃, 80°C |

| Piperidine coupling | 78 | 95 | EDCI/HOBt, RT |

Advanced Question: How should researchers address contradictory bioactivity data in cellular assays?

Answer:

Troubleshooting Steps :

Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors (e.g., used HT-29 colon cancer cells with pIC₅₀ = 7.2) .

Metabolic Stability : Test compound stability in liver microsomes (e.g., t₁/₂ > 60 min indicates low hepatic clearance) .

Structural Analog Comparison :

| Analog | Modification | Activity (IC₅₀, nM) |

|---|---|---|

| Parent | None | 120 |

| Derivative A | Fluorine substitution | 45 |

Advanced Question: What computational methods predict target interactions for this compound?

Answer:

Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or PI3K) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

- QSAR Models : Use descriptors like logP, polar surface area (PSA ~80 Ų), and H-bond donors/acceptors to predict permeability .

Advanced Question: How do structural modifications influence SAR in related derivatives?

Answer:

SAR Insights :

- Oxadiazole Substitution :

- Isopropyl → tert-butyl: Increases lipophilicity (logP from 2.1 to 3.4) but reduces solubility (<10 µM in PBS) .

- Electron-withdrawing groups (e.g., CF₃) enhance kinase inhibition (e.g., IC₅₀ improved 3-fold) .

- Piperidine Spacer :

- N-Methylation reduces CNS penetration (PSA increases by 15%) .

Q. Comparative Data :

| Derivative | Modification | Bioactivity (IC₅₀, nM) | logP |

|---|---|---|---|

| Parent | None | 120 | 2.1 |

| Derivative B | CF₃ substitution | 40 | 3.0 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。